molecular formula C6H11ClN2S B2674091 [(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 90084-53-0

[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No. B2674091
CAS RN: 90084-53-0
M. Wt: 178.68
InChI Key: JVYJPZQJYYCRBI-UHFFFAOYSA-N
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Description

The compound “[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” were not found in the retrieved papers.

Scientific Research Applications

  • Antioxidant Activity

    • Field: Pharmaceutical Chemistry
    • Application: A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
    • Method: The antioxidant properties were evaluated using the IC50 values .
    • Results: Some of the synthesized compounds showed potent antioxidant activity .
  • Anticancer Activity

    • Field: Medicinal Chemistry
    • Application: Thiazole derivatives have been studied for their potential anticancer activity .
    • Method: The anticancer activity is typically evaluated using in vitro and in vivo models .
    • Results: Some thiazole derivatives have shown promising results in preclinical studies .
  • Antimicrobial Activity

    • Field: Pharmaceutical Chemistry
    • Application: Thiazole derivatives have been used as antimicrobial agents .
    • Method: The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
    • Results: Some thiazole derivatives have shown potent antimicrobial activity .
  • Antimicrobial Activity

    • Field: Pharmaceutical Chemistry
    • Application: Thiazole derivatives have been used as antimicrobial agents .
    • Method: The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
    • Results: Some thiazole derivatives have shown potent antimicrobial activity .
  • Anti-Alzheimer Activity

    • Field: Medicinal Chemistry
    • Application: Thiazole derivatives have been studied for their potential anti-Alzheimer activity .
    • Method: The anti-Alzheimer activity is typically evaluated using in vitro and in vivo models .
    • Results: Some thiazole derivatives have shown promising results in preclinical studies .
  • Antihypertensive Activity

    • Field: Pharmaceutical Chemistry
    • Application: Thiazole derivatives have been used as antihypertensive agents .
    • Method: The antihypertensive activity is typically evaluated using in vitro assays and animal models .
    • Results: Some thiazole derivatives have shown potent antihypertensive activity .
  • Photosensitizers

    • Field: Industrial Chemistry
    • Application: Thiazole derivatives have been used as photosensitizers .
    • Method: Photosensitizers are substances that promote photochemical reactions upon exposure to light .
    • Results: Thiazole derivatives have shown promising results in this field .
  • Rubber Vulcanization

    • Field: Industrial Chemistry
    • Application: Thiazole derivatives have been used in the process of rubber vulcanization .
    • Method: Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives .
    • Results: Thiazole derivatives have been found to be effective vulcanizing agents .
  • Light-Emitting Diodes (LEDs)

    • Field: Electronics
    • Application: Thiazole derivatives have been used in the mass manufacture of LEDs .
    • Method: LEDs are semiconductor light sources that emit light when current flows through them .
    • Results: Thiazole derivatives have been found to be effective in this application .

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.ClH/c1-4-5(2)9-6(3-7)8-4;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYJPZQJYYCRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52983541

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